Borano de dimetilamina

Descripción general

Descripción

Dimethylamine borane (DMAB) is a chemical compound that has garnered attention due to its potential as a hydrogen storage material. It is a stable, solid compound at room temperature, which can release hydrogen upon decomposition or dehydrogenation. The interest in DMAB is primarily due to its relevance in the "Hydrogen Economy," where efficient hydrogen storage is a critical issue .

Synthesis Analysis

The synthesis of DMAB-related compounds and catalysts has been explored in several studies. For instance, ruthenium(0) nanoclusters stabilized by 3-aminopropyltriethoxysilane have been prepared and characterized, showing high activity and reusability as a heterogeneous catalyst for the dehydrogenation of DMAB . Similarly, rhodium(0) nanoclusters stabilized by dimethylammonium hexanoate have been identified as highly active catalysts for the same reaction, with the synthesis involving the reduction of rhodium(II) hexanoate during dehydrogenation .

Molecular Structure Analysis

The molecular structure of DMAB and its related compounds has been studied using various techniques such as X-ray diffraction, gas-phase electron diffraction, and quantum chemical calculations. These studies have revealed insights into the intermolecular interactions, particularly the N-H...H-B dihydrogen bonding, and the structural variations of DMAB in both gas and solid phases .

Chemical Reactions Analysis

DMAB undergoes dehydrogenation reactions catalyzed by various metal complexes and nanoparticles. For example, titanocene(III) complexes with 2-phosphinoaryloxide ligands have been used to catalyze the dehydrogenation of DMAB, with the catalytic activity depending on the steric influence of the ligands and the coordination mode . Platinum(0) nanoparticles stabilized by amylamine have also been reported to catalyze the dehydrocoupling of DMAB at room temperature, demonstrating activity and reusability .

Physical and Chemical Properties Analysis

The electro-oxidation of DMAB has been studied on polycrystalline substrates such as gold, platinum, and glassy carbon. These studies have shown that DMAB undergoes sequential oxidation processes, with the potential for hydrogen not being oxidized at low potentials, while at high potentials, a more extensive oxidation occurs . The electrochemical behavior of DMAB has implications for its use in direct fuel cells, with comparisons made to borohydride oxidation .

Additionally, the acid/base properties of DMAB, its dihydrogen-bonded complexes, and proton transfer reactions in nonaqueous media have been investigated. These studies have provided experimental and theoretical insights into the effects of DMAB concentration, solvent polarity, and temperature on the degree of self-association and the enthalpy of association .

Aplicaciones Científicas De Investigación

Almacenamiento y generación de hidrógeno

El borano de dimetilamina (DMAB) es un candidato prometedor para el almacenamiento de hidrógeno debido a su alto contenido de hidrógeno y estabilidad. Se utiliza en la liberación hidrolítica de hidrógeno, que puede catalizarse en condiciones suaves . Este proceso es crucial para desarrollar vectores de energía limpios y sostenibles, ya que el hidrógeno es un combustible limpio con alta densidad energética.

Catálisis en nanotecnología

En nanotecnología, el DMAB juega un papel en la síntesis de nanopartículas. Se utiliza en las reacciones de hidrólisis catalítica para producir hidrógeno, que luego puede utilizarse para la creación de nanopartículas . Estas nanopartículas tienen aplicaciones que van desde tecnologías médicas hasta ambientales.

Síntesis de polímeros

El DMAB está involucrado en la síntesis de polímeros, particularmente aquellos que contienen racimos de borano. La introducción de racimos de borano en marcos poliméricos mejora la estabilidad química y térmica y dota a los polímeros de propiedades específicas como la fotoluminiscencia y la resistencia al calor .

Investigación farmacéutica

En la investigación farmacéutica, el DMAB se utiliza como reactivo para diversos procesos de síntesis. Sirve como un agente reductor suave y está involucrado en la preparación de aminoboranos, que tienen numerosas aplicaciones de laboratorio e industriales .

Aplicaciones ambientales

El DMAB se utiliza en la deposición electrolítica de metales para el acabado de superficies y aplicaciones electrónicas. También sirve como precursor para el boronitruro de carbono (BCN) en procesos de deposición química en fase vapor (CVD), contribuyendo al desarrollo de materiales ecológicos .

Papel en la catálisis

El DMAB se utiliza en procesos catalíticos para facilitar la deshidrogenación de aminoboranos, lo que lleva a la producción de materiales con enlaces B-N. Esta actividad catalítica es esencial para la deshidropolimerización controlada de aminoboranos primarios, que forman materiales poliméricos y precursores de materiales que contienen BN .

Mecanismo De Acción

Target of Action

Dimethylamine borane (DMAB), also known as Boron, trihydro(N-methylmethanamine)-, (T-4)-, is primarily used as a reducing agent in various chemical reactions . Its primary targets are electron-deficient compounds, such as aryl tosylates and nitroarenes .

Mode of Action

DMAB interacts with its targets through a multi-step electron transfer mechanism . This process involves the active reducing species produced from DMAB in the presence of high hydroxide content . In the presence of suitable catalysts, DMAB can undergo dehydrogenation, releasing hydrogen and forming aminoboranes .

Biochemical Pathways

The dehydrogenation of DMAB leads to the liberation of hydrogen, which is a crucial component in various biochemical pathways, particularly those involved in energy production . The resulting aminoboranes can further undergo dimerization, oligomerization, or polymerization processes .

Result of Action

The primary result of DMAB’s action is the generation of hydrogen and aminoboranes . Hydrogen serves as a clean and sustainable energy source, while aminoboranes have potential applications in the storage and release of hydrogen .

Action Environment

The action of DMAB can be influenced by various environmental factors. For instance, the presence of high hydroxide content can enhance the production of the active reducing species from DMAB . Additionally, the use of suitable catalysts can significantly improve the efficiency of DMAB’s dehydrogenation . It’s also worth noting that DMAB’s action can be performed under mild conditions, making it a versatile and environmentally friendly reducing agent .

Safety and Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTANRZEWTUVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

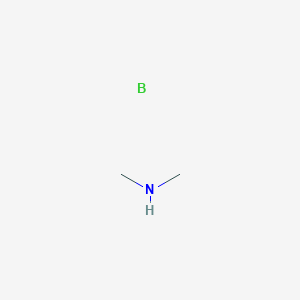

Molecular Formula |

C2H7BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052494 | |

| Record name | Dimethylamine-borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylamine borane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

74-94-2 | |

| Record name | Dimethylamine-borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylamine-borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of dimethylamine borane (DMAB) in catalysis?

A1: Dimethylamine borane (DMAB) is widely studied as a hydrogen source in catalytic dehydrogenation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Various transition metal complexes, including those of titanium, ruthenium, and palladium, have demonstrated effectiveness in catalyzing DMAB dehydrogenation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This process holds promise for hydrogen storage and on-demand hydrogen generation for fuel cells.

Q2: How does the catalytic activity of dimethylamine borane (DMAB) dehydrogenation vary with different metal catalysts?

A2: The choice of metal catalyst significantly impacts DMAB dehydrogenation efficiency. For instance, titanocene complexes show varying activity based on cyclopentadienyl ligand substitution patterns. [] Ruthenium(III) acetylacetonate forms a highly active ruthenium(II) species in situ, offering excellent turnover numbers. [] Palladium nanoparticles supported on tungsten(VI) oxide exhibit remarkable activity and reusability in DMAB dehydrogenation. [, ]

Q3: What role do ionic liquids play in dimethylamine borane (DMAB) dehydrogenation?

A3: Ionic liquids have been shown to facilitate DMAB dehydrogenation at low to room temperatures. [] They can act as both solvent and catalyst, enabling milder reaction conditions and potentially improving energy efficiency.

Q4: Beyond hydrogen generation, how else is dimethylamine borane (DMAB) utilized in catalytic reactions?

A4: Dimethylamine borane (DMAB) serves as a reducing agent in various catalytic transformations. [, , , , ] For example, it's employed in palladium nanoparticle-catalyzed reduction of nitroarenes to anilines. [] It's also used in copper-catalyzed reductive amination of nitriles and the reduction of organic functional groups. []

Q5: What are the advantages of using dimethylamine borane (DMAB) as a reducing agent?

A5: Dimethylamine borane (DMAB) offers several advantages as a reducing agent: it's relatively stable, water-soluble, non-toxic, and easy to handle. [, ] These properties make it attractive for developing environmentally friendly catalytic processes.

Q6: What is the molecular formula and weight of dimethylamine borane (DMAB)?

A6: The molecular formula for dimethylamine borane (DMAB) is C2H8BN. It has a molecular weight of 58.92 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize dimethylamine borane (DMAB) and its reaction products?

A7: Researchers frequently employ NMR spectroscopy, particularly 11B NMR, to monitor DMAB dehydrogenation reactions. [, , , , , , , , , , ] This technique helps identify intermediates and products by analyzing boron chemical shifts. Additionally, X-ray diffraction (XRD) is used to characterize crystalline products and catalysts. [, , , ] FTIR spectroscopy provides information about bonding environments, and UV-Vis spectroscopy is utilized to characterize catalysts and monitor reaction progress. [, , , , , , ]

Q8: How have computational chemistry approaches contributed to understanding dimethylamine borane (DMAB) dehydrogenation?

A10: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of DMAB dehydrogenation. [, , ] For example, they revealed the importance of van der Waals interactions and the formation of dihydrogen bonds in the reaction pathway using titanocene catalysts. [] DFT studies also provide insights into the energetics and transition states involved in the catalytic cycle. [, ]

Q9: What are the known toxicological effects of dimethylamine borane (DMAB)?

A11: Dimethylamine borane (DMAB) exposure can lead to neurological effects in humans. [, , ] Cases of occupational exposure have reported symptoms such as dizziness, nausea, limb numbness, slurred speech, and ataxia. [, ] Animal studies have explored the metabolism and disposition of DMAB, revealing primarily urinary excretion. []

Q10: Are there alternative reducing agents to dimethylamine borane (DMAB) for specific applications?

A12: Yes, several alternatives to DMAB exist, each with its own set of advantages and disadvantages. Sodium cyanoborohydride has been compared as a reducing agent for reductive methylation of amino groups in proteins. [] The choice of reducing agent often depends on the specific reaction requirements, desired selectivity, and cost-effectiveness.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)